Phase 3 Pivotal Trial: Vyxeos Superiority in Overall Survival vs. 7+3 Induction
In a randomized, multicenter, open-label Phase 3 study (NCT01696084) of 309 older adults (60-75 years) with newly diagnosed high-risk/secondary AML, induction therapy with Vyxeos demonstrated a statistically significant and clinically meaningful improvement in overall survival compared to the conventional 7+3 regimen (cytarabine plus daunorubicin) [1]. The Vyxeos arm achieved a median OS of 9.56 months versus 5.95 months with 7+3, corresponding to a 31% reduction in the risk of death (HR=0.69) [2].
| Evidence Dimension | Overall Survival (OS) Benefit |
|---|---|
| Target Compound Data | Median OS: 9.56 months (95% CI: 6.60-11.86) |
| Comparator Or Baseline | Conventional '7+3' (cytarabine + daunorubicin): Median OS: 5.95 months (95% CI: 4.99-7.75) |
| Quantified Difference | 3.61 months longer median OS; Hazard Ratio (HR) = 0.69 (95% CI: 0.52-0.90, p=0.005), representing a 31% reduction in risk of death [3]. |
| Conditions | Phase 3 trial (NCT01696084); n=309 patients aged 60-75 years with newly diagnosed, high-risk/secondary AML. |
Why This Matters
This is the primary registration trial evidence demonstrating a survival advantage of the liposomal co-formulation over the standard-of-care free-drug combination, directly justifying its selection and procurement for this specific patient population.
- [1] Lancet, J. E., et al. (2018). CPX-351 (cytarabine and daunorubicin) liposome for injection versus conventional cytarabine plus daunorubicin in older patients with newly diagnosed secondary acute myeloid leukemia. Journal of Clinical Oncology, 36(26), 2684–2692. View Source
- [2] U.S. Food and Drug Administration. (2017). FDA approves Vyxeos for certain types of poor-prognosis AML. FDA News Release. View Source
- [3] Lancet, J. E., et al. (2018). CPX-351 (cytarabine and daunorubicin) liposome for injection versus conventional cytarabine plus daunorubicin in older patients with newly diagnosed secondary acute myeloid leukemia. Journal of Clinical Oncology, 36(26), 2684–2692. (Table 2 and Figure 2). View Source
